molecular formula C15H11Br2FO2 B3043814 2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one CAS No. 92830-84-7

2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one

Cat. No.: B3043814
CAS No.: 92830-84-7
M. Wt: 402.05 g/mol
InChI Key: OYUFHINMSISLIY-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one is an organic compound that belongs to the class of halogenated ketones This compound features a complex structure with multiple functional groups, including bromine, fluorine, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, such as 3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine (Br2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Oxidation: Jones reagent, PCC

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing bromine.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of ketone or aldehyde derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one
  • 2,3-Dibromo-3-(4-methylphenyl)-1-(2-hydroxyphenyl)propan-1-one
  • 2,3-Dibromo-3-(4-nitrophenyl)-1-(2-hydroxyphenyl)propan-1-one

Uniqueness

2,3-Dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design.

Properties

IUPAC Name

2,3-dibromo-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2FO2/c16-13(9-5-7-10(18)8-6-9)14(17)15(20)11-3-1-2-4-12(11)19/h1-8,13-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUFHINMSISLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C(C2=CC=C(C=C2)F)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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